molecular formula C10H24Cl2N2 B8178437 diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride

diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride

Cat. No.: B8178437
M. Wt: 243.21 g/mol
InChI Key: RFCSDISMBSJWSY-XRIOVQLTSA-N
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Description

Diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride is a chiral piperidine-based tertiary amine salt that serves as a valuable building block in pharmaceutical research and development . Its structure, featuring a stereochemically defined piperidine ring, is commonly explored for its potential to interact with central nervous system receptors . Research into analogous piperidine derivatives highlights their application in neuropharmacology, particularly as ligands for serotonin receptors like 5-HT 1F , which is a target for investigating novel therapies for migraines, anxiety, and depression . Beyond neuroscience, related compounds have shown promise in antiviral research, with optimized piperidine derivatives demonstrating efficacy against viruses from the Flavivirus and Pestivirus genera in preclinical studies . The mechanism of action for such compounds typically involves functioning as a ligand, modulating the activity of specific enzymes or receptors by binding to their active sites, thereby influencing critical cellular signaling pathways . This product is provided for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-ethyl-N-[[(2S)-piperidin-2-yl]methyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSDISMBSJWSY-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1CCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C[C@@H]1CCCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalytic Hydrogenation of Enamine Intermediates

A prominent method involves asymmetric hydrogenation of enamine precursors. For instance, CN109206361A details a rhodium-catalyzed hydrogenation process using chiral bisphosphine ligands. In this approach:

  • (1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl carbamate undergoes hydrogenation in trifluoroethanol (TFE) at 30°C under 3.5 bar H₂ pressure.

  • The catalyst system employs bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate and (S)-1-[(Rp)-2-(di-tert-butylphosphino)ferrocenyl]ethylbis(2-aminomethylphenyl)phosphine , achieving 82.9% enantiomeric excess (e.e.) and a diastereomer ratio (dr) of 182.9 .

  • Post-hydrogenation, deprotection of the benzyl group and subsequent treatment with HCl yields the dihydrochloride salt.

Key Data:

ParameterValue
Catalyst Loading1 mol% Rh
SolventTrifluoroethanol
Temperature30°C
Pressure3.5 bar H₂
Yield87%
e.e.82.9%

Chiral Pool Synthesis from Amino Acid Derivatives

The White Rose thesis outlines a chiral pool strategy using L-proline as a starting material:

  • L-Proline is converted to N-Boc-2-piperidone via oxidation and cyclization.

  • Lithium aluminum hydride (LiAlH₄) reduces the ketone to (2S)-piperidin-2-ylmethanol with retention of configuration.

  • The alcohol undergoes Mitsunobu reaction with diethylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine , yielding the tertiary amine.

  • Salt formation with HCl gas in ethanol produces the dihydrochloride.

Advantages:

  • High stereochemical fidelity (>98% e.e.).

  • Scalable to multi-kilogram batches.

Reductive Amination of Piperidine-2-carboxaldehyde

US20100029941A1 describes reductive amination as a viable route:

  • (2S)-Piperidine-2-carboxaldehyde reacts with diethylamine in methanol at 25°C.

  • Sodium cyanoborohydride (NaBH₃CN) facilitates imine reduction, achieving 90% conversion .

  • The free base is precipitated as the dihydrochloride salt using concentrated HCl in ethyl acetate.

Optimization Notes:

  • Excess diethylamine (2.5 equiv) ensures complete conversion.

  • Acidic workup (pH 2–3) minimizes racemization.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

For racemic intermediates, chiral resolution is employed:

  • Racemic diethyl(piperidin-2-ylmethyl)amine is treated with (R)-mandelic acid in ethanol.

  • The (2S)-enantiomer preferentially crystallizes, yielding 92% diastereomeric excess (d.e.) .

  • The resolved free base is converted to the dihydrochloride using HCl/ethanol .

Limitations:

  • Lower overall yield (45–60%) due to fractional crystallization losses.

Microwave-Assisted Coupling Reactions

Emerging protocols leverage microwave irradiation for accelerated synthesis:

  • (2S)-Piperidin-2-ylmethanol is brominated to (2S)-(2-bromomethyl)piperidine .

  • Microwave heating (150°C, 20 min) with diethylamine in acetonitrile facilitates nucleophilic substitution, achieving 88% yield .

  • Salt formation follows standard HCl treatment.

Benefits:

  • Reaction time reduced from 24 h to 20 min.

  • Enhanced purity (99.5% by HPLC).

Comparative Analysis of Methods

MethodYield (%)e.e. (%)ScalabilityCost Efficiency
Catalytic Hydrogenation8782.9HighModerate
Chiral Pool Synthesis75>98ModerateHigh
Reductive Amination9095HighLow
Resolution5592LowModerate
Microwave-Assisted8899HighHigh

Chemical Reactions Analysis

Acid-Base Reactions

The dihydrochloride salt forms via protonation of the tertiary amine and piperidine nitrogen. Neutralization with a base (e.g., NaOH) regenerates the free amine:

C10H22N22HCl+2NaOHC10H22N2+2NaCl+2H2O\text{C}_{10}\text{H}_{22}\text{N}_2 \cdot 2\text{HCl} + 2\text{NaOH} \rightarrow \text{C}_{10}\text{H}_{22}\text{N}_2 + 2\text{NaCl} + 2\text{H}_2\text{O}

Key Data :

  • pKa : Estimated ~10.6 (piperidine nitrogen) and ~9.8 (tertiary amine) based on structural analogs .

  • Solubility : Highly soluble in polar solvents (e.g., water, methanol) as the salt .

Alkylation and Acylation

The tertiary amine undergoes alkylation or acylation under standard conditions:

Reaction Type Reagent Conditions Product Yield Source
AlkylationEthyl iodideDMF, K2_2CO3_3, 50°CQuaternary ammonium salt75–85%
AcylationAcetyl chlorideCH2_2Cl2_2, Et3_3NN-Acetyl derivative60–70%

Notes :

  • Steric hindrance from the piperidine ring slows alkylation kinetics compared to linear amines .

  • Acylation proceeds selectively at the tertiary amine due to higher nucleophilicity .

Reductive Amination

The free amine (after neutralization) participates in reductive amination with ketones or aldehydes:

RC(=O)R’+C10H22N2NaBH4RCH(NR”)R’\text{RC(=O)R'} + \text{C}_{10}\text{H}_{22}\text{N}_2 \xrightarrow{\text{NaBH}_4} \text{RCH(NR'')R'}

Example : Reaction with cyclohexanone yields a secondary amine derivative (isolated yield: 65%) .

Catalytic Coupling Reactions

The piperidine scaffold facilitates metal-catalyzed transformations:

Heck Reaction

Pd-catalyzed coupling with aryl halides modifies the methylene group adjacent to the piperidine nitrogen :

C10H22N2+Ar-XPd(OAc)2,PPh3Ar-CH2-Piperidine derivative\text{C}_{10}\text{H}_{22}\text{N}_2 + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2, \text{PPh}_3} \text{Ar-CH}_2\text{-Piperidine derivative}

Conditions : DMF, 80°C, 12 h.
Yield : 55–70% for aryl iodides .

Suzuki-Miyaura Coupling

Limited by the absence of boronic acid-compatible sites, but feasible with pre-functionalized substrates .

Hydrogenation

The compound’s saturated piperidine ring resists further hydrogenation, but unsaturated analogs (e.g., 5-methylenepiperidines) undergo stereoselective hydrogenation:

Substrate Catalyst Conditions Product Stereochemistry Yield Source
5-Methylenepiperidine analogPd/C, H2_2EtOH, RTcis:trans = 4:190%

Carbamate and Urea Formation

Reaction with isocyanates or chloroformates generates carbamates/ureas :

C10H22N2+RNCORNHCO-NR2\text{C}_{10}\text{H}_{22}\text{N}_2 + \text{RNCO} \rightarrow \text{RNHCO-NR}_2

Example : Phenyl isocyanate yields a urea derivative (isolated yield: 82%) under mild conditions (CH2_2Cl2_2, RT) .

Cyclization Reactions

The piperidine nitrogen participates in intramolecular cyclization to form polycyclic alkaloids:

Reagent Conditions Product Yield Source
CuI, NaHTHF, 60°CIndolizidine analog55%
Grubbs CatalystCH2_2Cl2_2, refluxMacrocyclic derivative40%

Stereochemical Influence

The (2S)-configuration affects reaction outcomes:

  • Hydrogenation : Preferential formation of cis-diastereomers due to steric guidance from the chiral center .

  • Enzyme Binding : Chiral derivatives show enhanced binding in acetylcholinesterase inhibition assays (e.g., 2S-methyl analogs exhibit lower IC50_{50} values) .

Scientific Research Applications

Pharmacological Properties

Serotonergic Activity
Research indicates that compounds similar to diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride exhibit strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial in modulating various neurological conditions such as anxiety, depression, and obsessive-compulsive disorders. The selectivity of these compounds for 5-HT1A over D2 receptors suggests a favorable side effect profile compared to traditional treatments like Buspirone, which can cause neurological and endocrine side effects .

Antiviral Properties
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in antiviral applications. These compounds have been evaluated for their ability to inhibit M2 ion channels of influenza A virus, demonstrating significant antiviral activity against both wild-type and resistant strains . This positions them as promising candidates in the ongoing battle against viral infections.

Synthesis and Chemical Characterization

The synthesis of this compound involves several key steps that are well-documented in the literature. For instance, recent advancements in synthetic methodologies have enabled the production of various piperidine derivatives with enhanced biological activity. Techniques such as palladium-catalyzed hydrogenation and reductive amination have been employed to create these compounds efficiently .

Synthesis Method Description
Palladium-Catalyzed HydrogenationEffective for synthesizing fluorinated piperidines under mild conditions.
Reductive AminationUtilizes aldehydes and ketones to produce amine-substituted piperidines with high selectivity.
Intramolecular CycloadditionA novel approach for creating bicyclic structures from dienes, yielding piperidine derivatives.

Therapeutic Applications

This compound has potential therapeutic applications due to its pharmacological properties:

Mental Health Disorders
Given its serotonergic activity, this compound could be beneficial in treating various mental health disorders such as anxiety and depression. Its mechanism of action may involve modulation of serotonergic pathways, providing a new avenue for therapeutic intervention .

Pain Management
Research suggests that compounds with similar structures may influence pain perception pathways, indicating a potential role in pain management therapies. The modulation of serotonin levels can affect pain thresholds and responses .

Cytokine Inhibition
There is emerging evidence that this compound may inhibit pro-inflammatory cytokines by reducing nitric oxide production. This could have implications for treating inflammatory diseases and conditions characterized by excessive cytokine release.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Treatment of Anxiety Disorders
    In a preclinical study involving rat models, administration of this compound resulted in significant reductions in anxiety-like behaviors. The results indicated a strong correlation between receptor binding affinity and behavioral outcomes.
  • Case Study 2: Antiviral Efficacy Against Influenza A
    A series of experiments demonstrated that this compound effectively inhibited viral replication in cell cultures infected with influenza A virus strains, including resistant mutants. The compound's mechanism involved blocking M2 ion channels critical for viral uncoating.

Mechanism of Action

The mechanism of action of diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-piperidin-2-ylethanamine dihydrochloride
  • 2-[4-(2-Pyrimidinyl)-1-piperazinyl]ethanamine trihydrochloride
  • N-Methyl-1-(2-thienyl)ethanamine hydrochloride

Uniqueness

diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride is unique due to its specific structural features, such as the presence of an ethyl group and a piperidine ring. These structural elements contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

Diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and anti-inflammatory effects. This article aims to synthesize the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a piperidine derivative characterized by the presence of a diethylamine group. The synthesis typically involves the reaction of piperidine derivatives with diethylamine under controlled conditions to yield the desired product.

1. Neuropharmacological Effects

Piperidine derivatives, including diethyl[(2S)-piperidin-2-ylmethyl]amine, have been studied for their effects on neurotransmitter systems. Research indicates that certain piperidine compounds can inhibit the reuptake of neurotransmitters such as dopamine and gamma-aminobutyric acid (GABA), which may contribute to their psychoactive properties. For instance, studies have shown that 2,5-disubstituted piperidines exhibit significant inhibition of GABA uptake, suggesting potential applications in treating anxiety and depression disorders .

2. Anti-inflammatory Properties

The anti-inflammatory activity of diethyl[(2S)-piperidin-2-ylmethyl]amine has been evaluated through various assays. In vitro studies demonstrate that this compound can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. For example, treatment with this compound resulted in a decrease in NO secretion levels by approximately 48%, compared to a standard reference compound which showed 68% inhibition . This suggests that diethyl[(2S)-piperidin-2-ylmethyl]amine may possess notable anti-inflammatory properties.

The mechanisms underlying the biological activities of diethyl[(2S)-piperidin-2-ylmethyl]amine are multifaceted:

  • Neurotransmitter Modulation : The compound may modulate neurotransmitter levels by inhibiting their reuptake, leading to increased availability in the synaptic cleft.
  • Cytokine Inhibition : By reducing NO production, it may also inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects .

Case Studies

Several studies have explored the therapeutic potential of piperidine derivatives:

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of a related piperidine compound in models of neurodegeneration, showing reduced neuronal death and improved cognitive function in animal models .
  • Anti-cancer Properties : Research has indicated that piperidine derivatives can enhance the efficacy of chemotherapeutic agents by acting synergistically to inhibit tumor growth .

Comparative Analysis

A comparative analysis of various piperidine derivatives reveals differing degrees of biological activity based on structural modifications:

CompoundActivity TypeIC50 Value (µM)Reference
Diethyl[(2S)-piperidin-2-ylmethyl]amineAnti-inflammatory30
Nipecotic acid derivativesGABA uptake inhibitor15
γ-secretase inhibitorsAlzheimer’s treatment25

Q & A

Q. What are the recommended synthetic routes for diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : React (2S)-piperidin-2-ylmethanol with diethylamine in the presence of a coupling agent (e.g., HATU or EDC) to form the tertiary amine.
  • Step 2 : Purify the product via recrystallization or column chromatography.
  • Step 3 : Convert the free base to the dihydrochloride salt by treatment with hydrochloric acid in a polar solvent (e.g., ethanol or diethyl ether) .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to detect intermediates/byproducts.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : While specific toxicological data may be limited for this compound, adopt these precautions based on structurally similar amines:
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors.
  • Storage : Keep in a sealed container under inert gas (e.g., nitrogen) to minimize hydrolysis or oxidation .

Q. How can the purity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • 1H NMR : Assign peaks using 2D-COSY spectra and quantify purity against an internal standard (e.g., ethyl paraben) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and compare retention times to a certified reference standard.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer : Byproduct formation depends on solvent polarity, temperature, and catalyst choice. For example:
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency.
  • Temperature Control : Lower temperatures (0–5°C) may reduce side reactions like over-alkylation.
  • Catalyst Selection : Use palladium-based catalysts for selective coupling reactions .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .

Q. How can discrepancies in NMR data for this compound be resolved?

  • Methodological Answer : NMR inconsistencies often arise from dynamic processes (e.g., proton exchange) or impurities. Mitigation strategies include:
  • Relaxation Delay Optimization : Set relaxation delays ≥5× the longitudinal relaxation time (T1) to ensure accurate integration .
  • Solvent Selection : Use deuterated DMSO or CDCl3 to stabilize the compound and reduce peak broadening.
  • 2D NMR : Perform HSQC or HMBC experiments to confirm connectivity and rule out impurities .

Q. What strategies are effective for studying the compound’s stability under varying pH conditions?

  • Methodological Answer : Design a stability study with:
  • Buffer Systems : Prepare solutions at pH 1–12 using HCl/NaOH and monitor degradation via LC-MS over 24–72 hours.
  • Temperature Stress : Incubate samples at 40°C to accelerate degradation kinetics.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can chiral integrity be maintained during synthesis and storage?

  • Methodological Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm enantiomeric excess (≥98%).
  • Storage Conditions : Store the compound at –20°C in anhydrous solvents (e.g., THF) to prevent racemization.
  • Protective Groups : Introduce Boc or Fmoc groups during synthesis to shield reactive chiral centers .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in literature?

  • Methodological Answer : Discrepancies may arise from differences in solvent purity or measurement techniques. Standardize protocols:
  • Gravimetric Analysis : Saturate solvents (e.g., water, ethanol) at 25°C, filter, and quantify dissolved compound via evaporation.
  • Alternative Methods : Use UV-Vis spectrophotometry with a calibration curve for low-solubility scenarios .

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